1-Methyl-2-piperidinemethanol

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Chemistry and Biology

Piperidine and its derivatives are among the most important synthetic fragments in drug design and play a significant role in the pharmaceutical industry. nih.govresearchgate.netnih.gov The piperidine nucleus is a pivotal cornerstone in the production of drugs, with its byproducts exhibiting numerous pharmacophoric features. bohrium.com These compounds are present in over twenty classes of pharmaceuticals and various alkaloids. nih.govresearchgate.netnih.gov

The versatility of piperidine derivatives extends to a wide array of pharmacological activities. Research has explored their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer's, and antipsychotic agents. bohrium.comijnrd.org Beyond pharmaceuticals, piperidine derivatives are utilized as chemical intermediates in the synthesis of agrochemicals and specialty chemicals. ijnrd.org They also find application in the production of rubber accelerators and as corrosion inhibitors for metal surfaces. ijnrd.org The diverse applications underscore the importance of developing efficient and cost-effective methods for synthesizing substituted piperidines. nih.gov

Historical Context of 1-Methyl-2-piperidinemethanol Discovery and Initial Studies

While the specific historical details of the initial discovery of this compound are not extensively documented in readily available literature, the study of piperidine alkaloids has a long history. Coniine, a toxic piperidine alkaloid from poison hemlock, was the first alkaloid to be structurally characterized and chemically synthesized in the 1880s. nih.gov The exploration of piperidine derivatives, including N-methylated and hydroxymethylated forms, likely emerged from the broader investigation into the synthesis and properties of alkaloids and related heterocyclic compounds. Early studies on compounds like this compound would have focused on their synthesis, typically through the methylation of 2-piperidine methanol (B129727) or the reduction of corresponding carbonyl compounds, and the characterization of their fundamental chemical properties. ontosight.ai A notable study by A. Cholli and D. Pennino utilized one- and two-dimensional NMR spectroscopy to elucidate the stereostructure of this compound in its salt form. optica.org Furthermore, the standard molar enthalpies of combustion and vaporization for the compound were determined through static bomb calorimetry and Calvet microcalorimetry, providing crucial thermochemical data. researchgate.net

Structural Features and Stereochemical Considerations of this compound

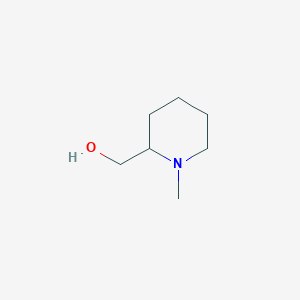

This compound is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . nist.govnih.gov Its structure consists of a piperidine ring with a methyl group attached to the nitrogen atom (position 1) and a hydroxymethyl group at position 2. lookchem.com This structure gives the compound the properties of both an amine and an alcohol. ontosight.ai The presence of the hydroxyl (-OH) group allows for hydrogen bonding, influencing its solubility, while the tertiary amine group imparts basic properties. ontosight.ai

The carbon atom at the 2-position of the piperidine ring is a chiral center, meaning that this compound can exist as a pair of enantiomers, (R)- and (S)-1-methyl-2-piperidinemethanol. The commercially available product is often a racemic mixture, denoted as (±)-1-methyl-2-piperidinemethanol. nbinno.com The ability of this compound to act as a chiral building block is a significant aspect of its utility in asymmetric synthesis, which is critical in drug design for creating compounds with specific three-dimensional arrangements. chemimpex.com The stereostructure of the compound in its salt form has been elucidated using two-dimensional NMR spectroscopy. optica.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H15NO | chemimpex.comnist.govnih.gov |

| Molecular Weight | 129.20 g/mol | nist.govnih.gov |

| Appearance | Colorless to red to green clear liquid | chemimpex.com |

| Boiling Point | 98 °C / 19 mmHg | chemimpex.com |

| Density | 0.98 g/mL | chemimpex.com |

| Refractive Index | n20D 1.48 | chemimpex.com |

| CAS Number | 20845-34-5 | chemimpex.comnist.govnih.gov |

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a versatile intermediate and building block in various fields of chemical synthesis. ontosight.aichemimpex.com Key research trajectories include:

Pharmaceutical Synthesis: The compound is extensively used as a starting material or intermediate in the synthesis of pharmaceuticals. ontosight.aichemimpex.com It is particularly valuable in the development of agents targeting the central nervous system (CNS). chemimpex.com For instance, it has been used as a reagent in the synthesis of phenylpyridone derivatives investigated as potential anti-obesity agents. nbinno.com

Organic Synthesis: In organic chemistry, it serves as a reagent for creating more complex molecular architectures. ontosight.aichemimpex.com Its bifunctional nature, possessing both a nucleophilic tertiary amine and a primary alcohol, allows for a variety of chemical transformations. ontosight.ai Synthesis routes to the compound itself are also a subject of study, often involving the methylation of 2-(Hydroxymethyl)piperidine or starting from precursors like N-Boc-2-piperidinecarboxylic acid. ontosight.ainbinno.com

Materials Science: this compound has found application in the production of specialty polymers and resins. chemimpex.com For example, it has been incorporated into cationic polymers like pHPMA-MPPM, which have been investigated as non-viral vectors for siRNA delivery in gene silencing applications. nih.gov

Biochemical Research: The compound is utilized in studies related to neurotransmitter systems, aiding in the elucidation of the mechanisms of action for neuroactive compounds. chemimpex.com

Thermochemical Studies: The fundamental thermodynamic properties of this compound have been a subject of research, with studies measuring its standard molar enthalpies of combustion and vaporization to provide essential data for chemical process design. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1-methylpiperidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXJMMLIEYAFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307492 | |

| Record name | 1-Methyl-2-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-34-5 | |

| Record name | 1-Methyl-2-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-piperidinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20845-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-piperidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Methyl 2 Piperidinemethanol

Established Synthetic Routes for 1-Methyl-2-piperidinemethanol

Several conventional methods are widely employed for the synthesis of this compound, each offering distinct advantages in terms of simplicity, yield, and scalability.

Methylation of 2-Piperidinemethanol (B146044)

A straightforward and common approach to synthesizing this compound involves the direct N-methylation of 2-Piperidinemethanol. ontosight.ai This method utilizes a methylating agent to introduce a methyl group onto the nitrogen atom of the piperidine (B6355638) ring. The reaction is typically carried out in a suitable solvent and may require a base to facilitate the reaction.

Common methylating agents for this transformation include methyl iodide or dimethyl sulfate. The choice of reagent and reaction conditions can be optimized to achieve high yields and purity.

Reduction of Carbonyl Compound Precursors

Another established route involves the reduction of a corresponding carbonyl compound precursor. ontosight.ai Specifically, 1-methyl-2-piperidinecarboxylic acid or its esters can be reduced to yield this compound. This transformation is typically accomplished using a strong reducing agent capable of converting the carboxylic acid or ester functionality into a primary alcohol.

A common and effective reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is generally performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent the reaction of the highly reactive hydride with moisture.

| Precursor | Reducing Agent | Solvent | Typical Yield |

| 1-Methyl-2-piperidinecarboxylic acid | Lithium Aluminum Hydride | Tetrahydrofuran | High |

| Ethyl 1-methylpiperidine-2-carboxylate | Lithium Aluminum Hydride | Diethyl Ether | Good to High |

Reductive Methylation Procedures

Reductive methylation of 2-piperidinemethanol provides an alternative one-pot procedure for the synthesis of this compound. This method involves the reaction of 2-piperidinemethanol with a source of formaldehyde, often in the form of paraformaldehyde or aqueous formaldehyde, in the presence of a reducing agent.

The Eschweiler-Clarke reaction is a classic example of this approach, utilizing formic acid as both the reducing agent and a source of the methyl group. Alternatively, other reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation can be employed in conjunction with formaldehyde. This method is often favored for its operational simplicity and the use of readily available and inexpensive reagents.

Diastereoselective and Enantioselective Synthesis of this compound and its Chiral Analogs

The development of stereoselective synthetic methods is crucial for accessing specific enantiomers and diastereomers of this compound and its analogs, which is of significant interest in medicinal chemistry and the synthesis of complex natural products.

Asymmetric Transformations Utilizing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. harvard.edu After the desired stereocenter is established, the auxiliary can be removed and ideally recycled. This strategy has been successfully applied to the synthesis of chiral piperidine derivatives. rsc.org

In the context of synthesizing chiral analogs of this compound, a chiral auxiliary can be attached to a piperidine precursor to control the stereochemical outcome of reactions such as alkylation or reduction. researchgate.net For instance, a chiral auxiliary can be used to direct the diastereoselective reduction of a ketone, leading to a specific diastereomer of a hydroxypiperidine derivative. grafiati.com Subsequent N-methylation would then yield the desired chiral analog of this compound. Evans' oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries that have been instrumental in a wide range of asymmetric syntheses. harvard.eduresearchgate.net

Enzymatic Approaches in Chiral Synthesis

Enzymatic methods offer a powerful and environmentally friendly alternative for the synthesis of enantiomerically pure compounds. google.com Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their esters. gla.ac.ukacs.org

In the context of this compound and its analogs, enzymatic kinetic resolution can be employed to separate a racemic mixture. This process typically involves the selective acylation of one enantiomer of the alcohol by an enzyme in the presence of an acyl donor, leaving the other enantiomer unreacted. gla.ac.uk The resulting acylated product and the unreacted alcohol can then be separated. For example, a study demonstrated the use of Porcine Pancreatic Lipase (B570770) (PPL) for the resolution of (±)-2-aryl-methyl-2-piperidinemethanol. gla.ac.uk

Control of Stereochemistry in Piperidine Ring Formation

The stereocontrolled synthesis of polysubstituted piperidines is a significant area of organic synthesis due to the prevalence of the piperidine moiety in pharmaceuticals. nih.govrsc.org Achieving control over the stereochemistry at the C2 position, as in this compound, and other potential substituents on the piperidine ring is crucial. Various methodologies have been developed to generate specific stereoisomers with high diastereoselectivity. nih.gov

One effective strategy involves the use of chiral precursors. For instance, a versatile methodology has been developed to access chiral zwitterionic non-racemic bicyclic lactams from acyclic β-aminoesters derived from (R)-(−)-2-phenylglycinol. nih.govrsc.org These intermediates have been successfully used in the diastereoselective synthesis of 2-substituted-4-hydroxy piperidines, demonstrating how a chiral pool approach can establish stereocenters with high fidelity. nih.govrsc.org

Catalytic approaches also offer powerful control over stereochemistry. An eco-friendly and highly diastereoselective synthesis of substituted cis-2,6-piperidines utilizes an iron-catalyzed thermodynamic equilibration. organic-chemistry.org This method, employing FeCl₃·6H₂O, facilitates the cyclization of β-amino allylic alcohol derivatives, favoring the formation of the most thermodynamically stable cis-isomers with diastereomeric ratios up to >99/1 for N-tosyl-protected substrates. organic-chemistry.org

Furthermore, the electronics of the reactants can influence diastereoselectivity. In Prins-type cyclizations used to form 2,4,5-trisubstituted piperidines, investigations with various para-substituted cinnamyl substrates showed that increasing the electron-withdrawing power of the substituent favored the formation of the trans diastereomer. bham.ac.uk Advanced methods, such as asymmetric C-H functionalization, have also emerged. A catalytic, enantioselective δ C-H cyanation of acyclic amines can install a chiral center, which then directs the cyclization to form enantioenriched piperidines. nih.gov

Strategies for Stereocontrol in Piperidine Synthesis

| Strategy | Key Reagents/Intermediates | Stereochemical Outcome | Reference |

|---|---|---|---|

| Chiral Precursor | β-enaminoesters from (R)-(−)-2-phenylglycinol | High diastereoselectivity for new stereogenic centers | nih.govrsc.org |

| Catalytic Equilibration | FeCl₃·6H₂O catalyst | Favors thermodynamically stable cis-isomers (dr >99/1) | organic-chemistry.org |

| Substrate Control | Electron-withdrawing groups on cinnamyl substrates | Favors trans diastereomer in Prins cyclization | bham.ac.uk |

| Asymmetric Catalysis | Chiral Cu catalyst for δ C-H cyanation | Enantioenriched piperidines (up to 99% es) | nih.gov |

Mechanistic Investigations of this compound Synthesis Reactions

Studies on Condensation Reactions with β-Amino Alcohols

The condensation of an aldehyde or ketone with a β-amino alcohol, such as 2-hydroxymethylpiperidine (2-HMP), is a reaction of significant interest for forming heterocyclic systems. nih.govacs.org This reaction is fundamental to the synthesis of oxazolidine (B1195125) derivatives and provides insight into the formation pathways relevant to substituted piperidines. nih.gov

Research into the condensation of various aldehydes with 2-HMP has shown that hexahydro-3-alkyl-1,3-oxazolopiperidines can be obtained in high yields under mild conditions. acs.org The optimization of reaction conditions has been explored, considering variables such as solvent, the presence of an acid, the type of dehydrating agent, and temperature. nih.govacs.org Ultimately, the mildest and most effective conditions for this condensation were found to be the use of anhydrous MgSO₄ in a solvent like dichloromethane (B109758) (DCM) or toluene (B28343) at room temperature. acs.org The use of more aggressive acid catalysts like BF₃OEt could lead to side reactions, such as the trimerization of acetaldehyde. acs.org

Role of Intermediates (e.g., hemiaminal, iminium ion) in Reaction Pathways

Mechanistic studies are critical to understanding and controlling the synthesis of piperidine derivatives. In the condensation reaction between a β-amino alcohol like 2-HMP and an aldehyde, the reaction pathway is believed to proceed through key, often transient, intermediates. nih.govacs.org A thorough ¹H-NMR study of this reaction provided no evidence for an enamine intermediate. nih.govacs.org

Instead, the proposed mechanism involves the initial formation of an elusive hemiaminal . nih.govacs.orgru.nl This intermediate is formed by the nucleophilic attack of the secondary amine of the piperidine ring onto the carbonyl carbon of the aldehyde. nih.govrsc.org The hemiaminal is generally unstable and undergoes subsequent dehydration to form a fleeting iminium ion . nih.govacs.org This electrophilic iminium ion is a pivotal intermediate that can be trapped by nucleophiles. chemrxiv.orgresearchgate.net In the context of the condensation with 2-HMP, the proximate hydroxyl group acts as an intramolecular nucleophile, attacking the iminium ion to cyclize and form the final oxazolidine product. nih.govacs.org This pathway highlights how iminium ions serve as key platforms for the synthesis of densely functionalized piperidine derivatives. chemrxiv.orgchemrxiv.org The selective generation of distinct iminium ion intermediates, sometimes controlled by the strength of the acid used, can dictate the regio- and diastereoselectivity of subsequent nucleophilic additions. nih.gov

Catalytic Strategies in this compound Synthesis

Catalysis plays a vital role in the synthesis of piperidine heterocycles, enabling efficiency, selectivity, and milder reaction conditions. organic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, catalytic strategies can be applied to both the formation of the piperidine ring and the introduction of the N-methyl group.

In reactions analogous to the formation of the piperidine core, various catalysts have proven effective. Iron(III) chloride (FeCl₃) has been used as an eco-friendly catalyst to achieve highly diastereoselective synthesis of cis-substituted piperidines through thermodynamic equilibration. organic-chemistry.org Acid catalysts, such as p-toluenesulfonic acid (p-TsA) and boron trifluoride etherate (BF₃OEt), have been investigated in condensation reactions involving β-amino alcohols, though their use must be optimized to avoid side-product formation. nih.govacs.org More advanced systems include Cp*Ir complexes, which have been shown to catalyze the N-heterocyclization of primary amines with diols to form a variety of cyclic amines, including piperidines, in excellent yields. organic-chemistry.org Biocatalysis represents another green approach; for example, lipase from Aspergillus Oryzae has been used in the one-pot synthesis of β-amino alcohol derivatives. growingscience.com The direct synthesis of this compound can be achieved via catalytic hydrogenation of a suitable precursor in an autoclave under hydrogen pressure. chemicalbook.com

Catalytic Strategies in Piperidine Synthesis

| Catalyst | Reaction Type | Purpose/Outcome | Reference |

|---|---|---|---|

| FeCl₃·6H₂O | Cyclization/Equilibration | Diastereoselective synthesis of cis-piperidines | organic-chemistry.org |

| p-TsA, BF₃OEt | Condensation | Acid catalysis for oxazolidine formation | nih.govacs.org |

| Cp*Ir complex | N-Heterocyclization | Cyclization of primary amines with diols | organic-chemistry.org |

| Lipase | One-pot synthesis | Biocatalytic synthesis of β-amino alcohol derivatives | growingscience.com |

| Hydrogen/Metal | Catalytic Hydrogenation | Reduction of precursor to form final product | chemicalbook.com |

Derivatization Strategies of this compound

Functional Group Transformations

This compound possesses two primary functional groups available for transformation: the tertiary amine and the primary hydroxyl group. ontosight.ai These sites allow for a range of derivatization strategies to synthesize new analogues. The compound is considered a versatile building block in organic synthesis. ontosight.aiguidechem.com

The hydroxyl group can undergo typical alcohol reactions. For example, it can be esterified or etherified to introduce a wide variety of substituents. The presence of the adjacent tertiary amine can influence the reactivity of the hydroxyl group and may require specific reaction conditions or protecting group strategies.

The combination of the N-methyl tertiary amine and the hydroxymethyl group at the C2 position allows for intramolecular reactions. As demonstrated with the precursor 2-hydroxymethylpiperidine, these two groups can react in a concerted fashion with aldehydes or ketones to form bicyclic oxazolidine ring systems, specifically hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. nih.govacs.org This transformation effectively derivatizes both the amine and alcohol functionalities in one step. Furthermore, rearrangements have been observed during reactions of (2-piperidine)methanol with certain reagents, indicating the potential for more complex structural modifications. acs.org

Synthesis of N-Acyl and Other Substituted Derivatives

The functional groups of this compound allow for the synthesis of various derivatives. As the nitrogen atom is already a tertiary amine due to the methyl group, it is not available for acylation. However, the primary hydroxyl group is readily susceptible to acylation (esterification) and other substitution reactions to yield a diverse range of derivatives.

Standard acylation methods can be employed to convert the hydroxyl group of this compound into an ester. This transformation is typically achieved by reacting the alcohol with an acylating agent such as an acyl chloride or an acid anhydride. For example, reacting this compound with agents like acetyl chloride or benzoyl chloride would yield the corresponding acetate (B1210297) or benzoate (B1203000) esters. rasayanjournal.co.in These reactions are often carried out in the presence of a base to neutralize the acidic byproduct.

Another common strategy involves the use of coupling agents to facilitate the reaction between a carboxylic acid and the alcohol. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used to activate the carboxylic acid, allowing for an efficient, mediated coupling to form the ester derivative under mild conditions. nih.govucanr.edu Furthermore, enzymatic or chemoenzymatic methods have been explored for the acylation of related piperidinemethanol structures. For instance, the acylation of N-protected 2-piperidinemethanol has been demonstrated using lipases in organic solvents, a method that offers high enantioselectivity. acs.orgresearchgate.net

The following table summarizes common methods for the synthesis of ester derivatives from this compound.

| Reaction Type | Acylating Agent / Reagents | Product Type | Typical Conditions |

| Acylation | Acyl Chloride (e.g., Acetyl chloride) | Ester | Inert solvent, often with a base (e.g., Triethylamine) |

| Acylation | Acid Anhydride (e.g., Acetic anhydride) | Ester | Often heated, can be catalyzed by acid or base |

| Coupling Reaction | Carboxylic Acid, EDCI | Ester | Inert solvent (e.g., THF), room temperature |

| Enzymatic Acylation | Acyl donor, Lipase | Chiral Ester | Organic solvent (e.g., Heptane) |

In addition to esters, other substituted derivatives can be prepared by converting the hydroxyl group into a better leaving group. For example, reaction with thionyl chloride would produce (2-chloromethyl)-1-methylpiperidine. grafiati.com This halogenated intermediate is a versatile substrate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Preparation of Advanced Intermediates from this compound

This compound serves as a crucial starting material for the synthesis of more complex molecules and advanced pharmaceutical intermediates. chemimpex.comlookchem.com Its inherent structure can be incorporated into larger frameworks, providing specific physicochemical properties to the target molecule.

One documented application is its use as a key intermediate in the synthesis of amino acid derivatives. For example, 2-(((1-Methylpiperidin-2-yl)methyl)amino)acetic acid is synthesized from 1-methylpiperidin-2-ylmethanol. This process typically involves converting the alcohol to a leaving group, followed by a nucleophilic substitution reaction with a protected glycine (B1666218) derivative. This creates a more complex molecule that combines the piperidine scaffold with an amino acid moiety, a common feature in pharmacologically active compounds.

The versatility of the 1-methylpiperidine (B42303) core is also demonstrated in advanced carbon-carbon bond-forming reactions. While not starting directly from the methanol (B129727), related intermediates like 2-(2-chloroethyl)-1-methylpiperidine (B1622540) can be converted into Grignard or organozinc reagents. acs.org These organometallic intermediates can then participate in cross-coupling reactions, such as Ni-catalyzed Negishi coupling, to attach the piperidine unit to various aryl or heteroaryl systems. acs.org This methodology highlights the role of the 1-methylpiperidine scaffold, originating from precursors like this compound, in building sophisticated molecular architectures.

The table below outlines examples of advanced intermediates derived from this compound or its closely related derivatives.

| Starting Material (or derivative) | Reaction Type | Key Reagents | Intermediate Formed |

| This compound | Nucleophilic Substitution | Glycine analog, Activating agents | 2-(((1-Methylpiperidin-2-yl)methyl)amino)acetic acid |

| (2-Chloromethyl)-1-methylpiperidine | Grignard Formation | Magnesium (Mg) | (1-Methylpiperidin-2-yl)methylmagnesium chloride |

| Grignard Reagent (from above) | Negishi Cross-Coupling | Aryl halide, Ni catalyst | 2-(Arylmethyl)-1-methylpiperidine |

These synthetic pathways underscore the utility of this compound as a foundational element for constructing advanced intermediates with potential applications in medicinal chemistry. chemimpex.com

Applications of 1 Methyl 2 Piperidinemethanol in Organic Synthesis

1-Methyl-2-piperidinemethanol as a Building Block in Complex Molecule Synthesis

The bifunctional nature of this compound, containing both a tertiary amine and a primary alcohol, renders it an important intermediate in the synthesis of more complex molecular architectures. The piperidine (B6355638) motif is a common scaffold in biologically active compounds, making this molecule a key starting material in medicinal and agrochemical research.

Role in Pharmaceutical Development

This compound is frequently employed as a reactant for the synthesis of a wide array of pharmaceutical agents. Its structure is incorporated into final drug molecules to modulate their pharmacological properties. It serves as a key intermediate in the development of novel therapeutics, particularly those targeting neurological disorders and cancers. ambeed.comguidechem.com For instance, it is used in the synthesis of selective melanin-concentrating hormone receptor 1 (MCH1R) antagonists, which are investigated for the treatment of obesity and anxiety.

The compound is also a reactant in the preparation of human gonadotropin-releasing hormone (GnRH) receptor antagonists and dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR1). synblock.com Furthermore, its enantiopure forms, such as (S)-(1-methylpiperidin-2-yl)methanol, are used to synthesize compounds for treating brain disorders. google.com In one documented pathway, the alcohol group of this compound is activated, for example by treatment with thionyl chloride (SOCl₂), to facilitate its coupling with other heterocyclic structures. google.com It has also been incorporated into novel derivatives of β-caryophyllene to create potential anti-cancer agents that function through ROS-mediated apoptosis pathways. nih.gov

| Target/Application Area | Role of this compound | Reference |

|---|---|---|

| Selective MCH1R Antagonists | Reactant | synblock.com |

| Human GnRH Receptor Antagonists | Reactant | synblock.com |

| VEGFR-2 and FGFR1 Inhibitors | Reactant | synblock.com |

| Kinase Inhibitors (Tricyclic Heterocyclic Derivatives) | Building Block | google.com |

| Agents for Brain Disorders | Starting Material | google.com |

| Melanocortin Receptor Agonists | Reactant in Mitsunobu Reaction | epo.org |

| Anti-cancer Agents (β-caryophyllene derivatives) | Substrate | nih.gov |

Utility in Agrochemical Synthesis

This compound as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction, after which it is typically removed. inter-chem.pl Amino alcohols are a well-established class of chiral auxiliaries. google.com While the structure of this compound contains a stereocenter and functional groups suitable for such an application, its use as a chiral auxiliary is not widely documented in scientific literature. Some commercial suppliers suggest it may act as a chiral auxiliary, but specific, well-documented applications in peer-reviewed research are scarce. guidechem.com

Stereochemical Control in Alkylation Reactions

The application of this compound to enforce stereochemical control in alkylation reactions has not been substantially reported. Asymmetric alkylations often rely on chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, to direct the approach of an electrophile to a prochiral enolate, thereby creating a new stereocenter with high selectivity. inter-chem.pl There is no significant evidence in the reviewed literature to indicate that this compound is commonly used for this purpose.

Formation of Quaternary Carbon Centers

The asymmetric synthesis of quaternary carbon centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic chemistry. Chiral auxiliaries can be employed to control the stereoselective formation of these centers. However, the scientific literature does not provide notable examples of this compound being used as a chiral auxiliary for the specific purpose of forming quaternary carbon centers.

Ligand Design and Coordination Chemistry Involving this compound

The molecular structure of this compound, which contains both a nitrogen atom within the piperidine ring and an oxygen atom in the hydroxymethyl side chain, makes it a potential bidentate ligand. Such N,O-donor ligands are capable of forming stable chelate rings with metal ions, a key principle in coordination chemistry. acs.org Some chemical suppliers categorize the enantiopure forms of the compound, such as (R)-(1-Methylpiperidin-2-yl)methanol, as ligands, suggesting their utility in this capacity. ambeed.com

This compound in Metal-Catalyzed Reactions

While not typically employed as a direct ligand in large-scale catalytic processes, this compound serves as a crucial starting material for the synthesis of complex organic molecules that are often constructed using metal-catalyzed reactions. It is a reactant for creating a variety of biologically active compounds, including selective MCH1R antagonists, human GnRH receptor antagonists, and dual inhibitors for vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1. sigmaaldrich.com The synthesis of these intricate molecules frequently involves metal-catalyzed cross-coupling reactions where the piperidine moiety, derived from this compound, is a key structural component.

Development of Novel Catalytic Systems

The development of novel catalytic systems is a cornerstone of modern chemistry, aiming to create more efficient, selective, and sustainable chemical processes. dtu.dkrsc.org In the realm of asymmetric synthesis, chiral ligands are essential for controlling the stereochemical outcome of a reaction. Structural analogs of this compound, such as (S)-(-)-1-Methyl-2-pyrrolidinemethanol, have been used as precursors to phosphine (B1218219) ligands. sigmaaldrich.com These specialized ligands are then employed in catalytic asymmetric Grignard cross-coupling reactions, highlighting the utility of this class of compounds in the development of sophisticated catalytic systems. sigmaaldrich.com The rational design of new catalysts, sometimes guided by theoretical calculations like density functional theory (DFT), is an active area of research aimed at discovering systems with improved activity and stability for important industrial reactions like methanol (B129727) synthesis. dtu.dkdtu.dk

Employment in Materials Science Research

Derivatives of the 2-piperidinemethanol (B146044) scaffold are explored in materials science for the development of new materials with tailored properties. chemimpex.com Chiral piperidine derivatives, in particular, are valued as building blocks that can be incorporated into larger molecular structures. chemimpex.com

Production of Specialty Polymers and Resins

In the field of polymer chemistry, functionalized piperidine compounds are investigated for their potential to create novel polymers and coatings. chemimpex.com The incorporation of building blocks like (R)-1-Boc-2-piperidinemethanol, a protected derivative of the core structure, is explored in the development of specialty materials. chemimpex.com The unique structural and functional groups of these piperidine derivatives can influence the final properties of the resulting polymers. chemimpex.com

Intermediate in the Synthesis of Heterocyclic Compounds

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds. sigmaaldrich.com Its structure is incorporated into a range of complex molecules, including radioiodinatable brain imaging agents for the CB1 cannabinoid receptor and GABAA receptor agonists. sigmaaldrich.com

Formation of Oxazolidines and Related Ring Systems

The condensation of β-amino alcohols with aldehydes or ketones is a well-established method for synthesizing oxazolidine (B1195125) rings. researchgate.net The parent compound, 2-piperidinemethanol (also known as 2-hydroxymethyl piperidine or 2-HMP), readily reacts with various aldehydes to produce bicyclic oxazolidines, specifically hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. nih.govacs.org This reaction proceeds under mild conditions and in high yields. acs.orgnih.gov

The reaction is believed to proceed through a hemiaminal and an iminium ion intermediate, which then undergoes cyclization to form the final oxazolidine product. researchgate.netnih.gov This synthetic route is particularly useful for creating analytical standards for the detection of volatile aldehydes. nih.govacs.org

The table below summarizes the synthesis of various hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines from the reaction of 2-hydroxymethylpiperidine (2-HMP) with a range of aldehydes.

| Aldehyde Reactant | Resulting Oxazolidine Product | Reported Yield (%) | Reference |

|---|---|---|---|

| Formaldehyde | Hexahydro-3H-oxazolo[3,4-a]pyridine | 95 | nih.govacs.org |

| Acetaldehyde | Hexahydro-3-methyl-3H-oxazolo[3,4-a]pyridine | 92 | nih.govacs.org |

| Propanal | Hexahydro-3-ethyl-3H-oxazolo[3,4-a]pyridine | 89 | nih.govacs.org |

| Butanal | Hexahydro-3-propyl-3H-oxazolo[3,4-a]pyridine | 91 | nih.govacs.org |

| Pentanal | Hexahydro-3-butyl-3H-oxazolo[3,4-a]pyridine | 93 | nih.govacs.org |

| Acrolein | Bicyclic adduct (17) | Good Yield | nih.gov |

Based on the conducted research, there is no direct scientific literature available detailing the specific application of This compound in the synthesis of furochromone derivatives .

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" with a specific subsection on the "Synthesis of Furochromone Derivatives" as requested in the prompt, due to the lack of available research data. To generate such an article would require speculation and would not be based on factual, verifiable scientific findings.

Biological and Pharmacological Research Applications

Investigation of 1-Methyl-2-piperidinemethanol's Intrinsic Bioactivity

Research into the inherent biological activities of this compound and its derivatives has unveiled potential applications in combating microbial infections and understanding its presence in the natural world.

While direct studies on the antimicrobial properties of this compound are limited, the broader class of piperidine (B6355638) derivatives has demonstrated significant antimicrobial potential. For instance, certain synthetic N-methyl-4-piperidone-derived monoketone curcuminoids have shown moderate antibacterial activity against various cariogenic bacteria, including strains of Streptococcus. However, these same compounds displayed no significant antifungal activity against Candida albicans and C. krusei at the tested concentrations.

Other research has explored the antibacterial and antifungal activities of different piperidine derivatives. For example, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have exhibited notable antimicrobial and antifungal effects. Similarly, newly synthesized piperidine derivatives have been reported to be active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

In the realm of antiviral research, some piperidine alkaloids have been investigated for their activity against viruses like the Chikungunya virus. Furthermore, derivatives of N-substituted piperidines have been synthesized and studied for their potential against influenza viruses.

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives

| Derivative Class | Target Microorganism | Activity |

|---|---|---|

| N-methyl-4-piperidone-derived monoketone curcuminoids | Cariogenic bacteria (Streptococcus spp.) | Moderate antibacterial |

| N-methyl-4-piperidone-derived monoketone curcuminoids | Candida albicans, C. krusei | No significant antifungal activity |

| 2,6-diaryl-3-methyl-4-piperidones | Various bacteria and fungi | Significant antimicrobial and antifungal |

| Thiosemicarbazone derivatives of piperidones | Various bacteria and fungi | Significant antimicrobial and antifungal |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Staphylococcus aureus, Escherichia coli | Antibacterial |

| Piperidine alkaloids | Chikungunya virus | Antiviral potential |

| N-substituted piperidines | Influenza A virus | Antiviral potential |

The piperidine structural motif is a common feature in a wide array of natural alkaloids found in various plants. wikipedia.orgwikipedia.org Notable examples include piperine (B192125) from black pepper (Piper nigrum), which is responsible for its characteristic pungency, and the toxic alkaloid coniine from poison hemlock (Conium maculatum). wikipedia.orgcornell.edu These naturally occurring piperidine alkaloids exhibit a broad spectrum of biological activities. alfa-chemistry.com For instance, piperine has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. nih.gov Other piperidine-containing alkaloids, such as lobeline (B1674988) from Lobelia inflata, have been investigated for their effects on the central nervous system. alfa-chemistry.com While the direct natural occurrence of this compound has not been explicitly documented in the reviewed literature, the prevalence of the N-methyl piperidine structural unit in various alkaloids suggests a potential for its existence or the existence of closely related structures in nature.

This compound in Pharmaceutical Development and Medicinal Chemistry

The structural framework of this compound makes it a valuable building block in the synthesis of novel compounds with potential therapeutic applications, particularly for disorders of the central nervous system.

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of CNS agents. chemimpex.comchemimpex.com One of its key applications is as a reactant in the production of selective melanin-concentrating hormone receptor 1 (MCH1R) antagonists. sigmaaldrich.com MCH1R antagonists are being investigated for their potential in treating obesity and other metabolic disorders. nih.gov The piperidine moiety is a common structural feature in many CNS-active drugs, and modifications to this ring system can significantly influence the pharmacological properties of the resulting molecules. nih.gov The use of chiral piperidine derivatives, such as (S)-1-Boc-2-piperidinemethanol, allows for the stereospecific synthesis of complex molecules, which is often critical for achieving desired therapeutic effects and minimizing off-target activities. chemimpex.com

The piperidine scaffold, a core component of this compound, is integral to the structure of many compounds that interact with various neurotransmitter systems. nih.gov For example, derivatives of piperidine are being explored as antagonists for the histamine (B1213489) H3 and sigma-1 receptors, which are implicated in pain pathways and various CNS disorders. acs.org The sigma-1 receptor, in particular, is known to regulate several neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems. nih.gov

Furthermore, piperidine-based compounds are being investigated for their potential in treating a range of neurological and neurodegenerative disorders. nih.gov Research has explored the use of piperidine derivatives in the development of treatments for conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.govnih.gov The versatility of the piperidine ring allows for the synthesis of a diverse library of compounds that can be screened for activity against various CNS targets.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. rsc.org The piperidine scaffold of this compound provides an excellent template for such studies. By systematically modifying the substituents on the piperidine ring and observing the effects on biological activity, researchers can identify key structural features required for interaction with a specific biological target. nih.gov

For instance, SAR studies on piperidine-based monoamine transporter inhibitors have revealed that the stereochemistry of the piperidine ring significantly affects the potency and selectivity for dopamine, norepinephrine, and serotonin (B10506) transporters. researchgate.net In another example, SAR studies of piperidine derivatives as inhibitors of an enzyme from Mycobacterium tuberculosis helped in optimizing the compounds to improve their inhibitory potency and drug-like properties. nih.gov These studies are crucial for the rational design of more effective and safer therapeutic agents.

Synthesis of Selective Receptor Antagonists (e.g., MCH1R antagonists, 5-HT2A receptor antagonists)

This compound serves as a key reactant in the synthesis of selective antagonists for the melanin-concentrating hormone receptor 1 (MCH1R). sigmaaldrich.comsigmaaldrich.com The MCH1 receptor is a significant target in pharmaceutical research, particularly for the development of treatments for obesity and anxiety disorders. nih.gov The piperidine methanol (B129727) moiety provides a foundational structure that can be chemically modified to create potent and selective ligands that can block the activity of the MCH1 receptor.

While the piperidine core is a common feature in many serotonin 5-HT2A receptor antagonists, specific synthesis pathways starting directly from this compound to produce these antagonists are not extensively detailed in publicly available research. However, the development of various piperidine-containing compounds as 5-HT2A receptor antagonists is a well-established area of study, suggesting the potential utility of this starting material in that context. researchgate.netnih.gov

Pharmacological Studies of Derivatives

Derivatives of the parent compound, this compound, have been synthesized and investigated for a variety of therapeutic applications. These studies explore how modifications to the core structure influence their biological activity, leading to the identification of compounds with potential anti-inflammatory, analgesic, anticancer, antidiabetic, and enzyme-inhibiting properties.

Anti-inflammatory Properties

Research into the direct anti-inflammatory properties of derivatives synthesized from this compound is an emerging field. While broader classes of piperidine derivatives are known to possess anti-inflammatory effects, specific studies focusing on derivatives of this compound are not yet widely published. The investigation of methyl salicylate (B1505791) derivatives incorporating a piperazine (B1678402) moiety has shown potent anti-inflammatory activities, indicating that heterocyclic structures related to piperidine are promising candidates for new anti-inflammatory agents. mdpi.comresearchgate.net

Analgesic Activity

Quaternary derivatives of N-methyl piperidine, a closely related structure, have been synthesized and evaluated for their analgesic properties. ut.ac.ir In these studies, N-methyl piperidine was reacted with various phenacyl halides to produce quaternary ammonium (B1175870) compounds. These derivatives were then tested for analgesic activity using the tail-flick test in animal models. The research found that all synthesized compounds exhibited some level of analgesic activity, with 1-[3',4'-dihydroxyphenacyl]-N-methylpiperidinium bromide showing notable, albeit moderate, activity compared to morphine. ut.ac.ir This line of research highlights the potential of modifying the nitrogen atom of the piperidine ring to develop new analgesic agents.

Anticancer Research

In the search for novel cancer therapies, derivatives of 2,6-disubstituted N-methylpiperidine, which are structurally related to this compound, have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. nih.gov In one study, cis- and trans-2,6-dihydroxymethyl-N-methylpiperidine were used as precursors to create a series of halogen and carbamate (B1207046) derivatives. nih.gov

These compounds were designed as bioreducible agents, intended to be activated under the hypoxic conditions often found in solid tumors. The study tested their toxicity against two human colon carcinoma cell lines, HT 29 and BE. The research found that several of the free base derivatives were toxic to both cell lines. The most potent compounds identified were cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, which displayed significant cytotoxicity. nih.gov

Table 1: Cytotoxicity of N-methyl-2,6-bis(halomethyl)piperidine Derivatives

| Compound | Cell Line | Oxic IC50 (µM) |

|---|---|---|

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 | 6 |

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | BE | 11 |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 | 7 |

This table is based on data presented in the study on 2,6-disubstituted N-methylpiperidine derivatives. nih.gov

Antidiabetic Potential

The therapeutic potential of piperidine derivatives in managing diabetes is an active area of research. These compounds are investigated for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. For instance, a novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, demonstrated a potent inhibitory activity of 97.30% against the α-amylase enzyme in vitro. nih.gov While this specific compound is not a direct derivative of this compound, its efficacy underscores the potential of the broader class of piperidine-containing molecules as leads for new antidiabetic drugs.

Enzyme Inhibition Studies

The core piperidine structure is a key component in the design of various enzyme inhibitors. Derivatives are being explored for their ability to target enzymes implicated in a range of diseases. For example, piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. nih.gov Inhibition of this enzyme is a promising strategy for developing new tuberculosis therapies. Studies have identified piperidine-containing compounds with potent activity against both the MenA enzyme and the M. tuberculosis bacterium, with IC50 values in the micromolar range. nih.gov

Spectroscopic and Computational Studies on 1 Methyl 2 Piperidinemethanol

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and functional groups of chemical compounds. For 1-Methyl-2-piperidinemethanol, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H NMR and ¹³C NMR (1D spectra) provide critical information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the N-methyl group, the hydroxymethyl group, and the protons on the piperidine (B6355638) ring. The N-methyl protons typically appear as a singlet, while the protons of the hydroxymethyl group and the ring protons exhibit more complex splitting patterns due to spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are expected for the N-methyl carbon, the hydroxymethyl carbon, and the five distinct carbons of the piperidine ring.

While specific 2D NMR data from techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectroscopy are not detailed in readily available public literature, these methods would be invaluable for unambiguously assigning the proton and carbon signals, especially for the complex, overlapping signals of the piperidine ring protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 2.2 - 2.4 | Singlet |

| CH₂-OH | 3.4 - 3.7 | Multiplet |

| OH | Variable (broad singlet) | Broad Singlet |

| Piperidine Ring H | 1.2 - 3.0 | Complex Multiplets |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. nih.gov The most prominent feature is a broad absorption band in the region of 3300-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Other significant absorptions include C-H stretching vibrations from the alkyl portions of the molecule and C-N stretching. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3300 - 3500 (broad) | Stretching |

| C-H (Alkyl) | 2850 - 3000 | Stretching |

| C-O (Alcohol) | 1000 - 1260 | Stretching |

| C-N (Amine) | 1020 - 1250 | Stretching |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.gov For this compound, electron ionization (EI) mass spectrometry would show a molecular ion peak [M]⁺ corresponding to its molecular weight (129.20 g/mol ). nist.govnih.gov The fragmentation pattern provides further structural information. Common fragmentation pathways would likely include the loss of the hydroxymethyl group (-CH₂OH), leading to a significant fragment ion, and cleavage of the piperidine ring.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| Fragment | m/z Value | Description |

| [C₇H₁₅NO]⁺ | 129 | Molecular Ion (M⁺) |

| [C₆H₁₂N]⁺ | 98 | Loss of CH₂OH |

| [C₅H₁₀N]⁺ | 84 | Ring fragmentation |

Computational Chemistry and Modeling Approaches

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data. For this compound, these methods can predict various molecular descriptors and calculate quantum mechanical properties.

Molecular descriptors are numerical values that characterize the properties of a molecule. These can be calculated using computational software and are useful in quantitative structure-activity relationship (QSAR) studies. PubChem, for instance, provides a list of computed descriptors for this compound. nih.gov

Interactive Data Table: Predicted Molecular Descriptors for this compound nih.gov

| Descriptor | Predicted Value |

| Molecular Weight | 129.20 g/mol |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 129.115364102 Da |

| Monoisotopic Mass | 129.115364102 Da |

| Topological Polar Surface Area | 23.5 Ų |

| Heavy Atom Count | 9 |

Quantum mechanical calculations, such as those employing Density Functional Theory (DFT) or semi-empirical methods (e.g., AM1, PM3), are used to model the electronic structure and geometry of molecules. researchgate.net While specific published studies applying these calculations to this compound are not widely cited, these methods can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Predict Spectroscopic Properties: Calculate vibrational frequencies that can be correlated with experimental IR spectra and compute NMR chemical shifts.

Analyze Electronic Properties: Determine properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and dipole moment, which provide insight into the molecule's reactivity.

Research on similar N-methyl piperidine derivatives has utilized methods like Austin Model 1 (AM1), Parameterized Model 3 (PM3), and Hartree-Fock (HF) to correlate experimental values with theoretically derived parameters. researchgate.net Such approaches could be similarly applied to this compound to gain a deeper understanding of its physicochemical properties.

Interactive Data Table: Applications of Quantum Mechanical Calculations

| Calculation Method | Predicted Properties |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles, conformational analysis |

| Frequency Analysis | Vibrational modes (for IR/Raman spectra correlation), zero-point energy |

| NMR Calculation | ¹H and ¹³C chemical shifts |

| Electronic Structure Analysis | HOMO/LUMO energies, electrostatic potential maps, atomic charges |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their structural dynamics, conformational changes, and interactions with their environment at an atomic level. While specific MD studies focusing exclusively on this compound are not extensively documented in the literature, the principles and applications of this technique can be understood from simulations of analogous systems, such as N-methyl piperidine and various alcohols. mdpi.commdpi.com

An MD simulation of this compound would typically involve defining a force field—a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. This allows for the calculation of forces on each atom and the subsequent integration of Newton's equations of motion, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

Key applications of MD simulations for studying this compound would include:

Conformational Dynamics: The piperidine ring can adopt several conformations, such as chair, boat, and twist forms. mdpi.com MD simulations can explore the potential energy surface of the molecule, revealing the relative stabilities of these conformers, the energy barriers between them, and the timescales of conformational transitions. This is crucial for understanding how the molecule's shape influences its physical properties and reactivity.

Solvation Structure: By simulating this compound in a solvent box (e.g., water), MD can reveal detailed information about the solvation shell. It can characterize the hydrogen bonding network between the molecule's hydroxyl and amine groups and the solvent molecules, providing insights into its solubility and solvent-mediated effects on its structure.

Transport Properties: From the simulation trajectory, properties like the diffusion coefficient and viscosity can be calculated. These are fundamental physical properties that are important for applications where the compound might be used as a solvent or part of a solvent mixture.

For instance, studies on similar molecules have used MD to explore ultrafast conformational dynamics following electronic excitation and to develop highly accurate machine-learned force fields for predictive simulations. mdpi.commdpi.com Path-integral MD (PIMD) simulations could also be employed to investigate the effects of quantum nuclear delocalization, which can be important for systems with light atoms like hydrogen. mdpi.com

Computational Models for Solvent Interactions and Reactivity

Computational chemistry provides a suite of models to probe the electronic structure of molecules, offering deep insights into their reactivity and interactions with solvents. Density Functional Theory (DFT) is a prominent method used for this purpose, balancing computational cost with accuracy. mhi.com For this compound, these models can elucidate how the interplay between the tertiary amine and the primary alcohol functional groups governs its chemical behavior.

Computational studies on the reactivity of methanol (B129727) and various amines provide a framework for understanding this compound. arxiv.orgscispace.com For example, calculations can determine thermochemical properties such as reaction energies and barrier heights for processes like hydrogen abstraction, which is relevant to combustion and degradation pathways. arxiv.org The reactivity of the molecule is dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational models can map the distribution and energies of these orbitals to predict sites susceptible to nucleophilic or electrophilic attack.

Solvent interactions are critical to a molecule's behavior in solution. Computational models can account for these interactions in several ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the stabilizing or destabilizing effect of a solvent on different molecular conformations or transition states.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is often done within a Quantum Mechanics/Molecular Mechanics (QM/MM) framework, where the solute (this compound) is treated with a high level of quantum theory, and the surrounding solvent molecules are treated with a less computationally demanding molecular mechanics force field. mhi.comresearchgate.net This method provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net

Studies comparing different DFT functionals and solvation models for methanol have shown that the choice of computational protocol is crucial for accurately reproducing experimental properties like liquid structure, dipole moments, and spectroscopic shifts. mhi.com Such computational investigations are vital for predicting and understanding the chemical reactivity and interactions of this compound in various chemical environments.

Generative Design of Amine-based Solvents for CO2 Capture

The search for efficient solvents for post-combustion CO2 capture is a significant area of research aimed at mitigating greenhouse gas emissions. Amine-based solvents are widely used due to their reactivity with CO2. researchgate.net The structure of this compound, which contains a cyclic tertiary amine and a hydroxyl group, makes it and similar molecules interesting candidates in the design of next-generation solvents.

Computational methods, including generative design, are increasingly used to accelerate the discovery of new amine solvents with optimal properties for CO2 capture, such as high absorption capacity, low regeneration energy, and high stability. researchgate.net Generative modeling can explore vast chemical spaces to design novel amines with tailored properties, moving beyond traditional screening of existing compounds. researchgate.net

The structural features of this compound are relevant to CO2 capture for several reasons:

Amine Group: The tertiary amine can react with CO2 in the presence of water to form bicarbonate, a mechanism that often leads to lower energy requirements for solvent regeneration compared to primary and secondary amines that form carbamates.

Piperidine Ring: Cyclic amines like piperidine and piperazine (B1678402) are known for their good CO2 absorption performance, including high reaction rates and loading capacities. researchgate.net

Research on piperidine derivatives has shown that functional groups significantly impact performance. For example, a study on piperidinemethanol isomers found that the introduction of a hydroxyl group lowered the heat of absorption compared to piperidine itself. researchgate.net Blends of piperazine with other amines, such as 4-hydroxy-1-methylpiperidine, have been evaluated and shown to offer high CO2 cyclic capacity and absorption rates. nih.gov

The table below summarizes findings from studies on piperidine-based solvents, illustrating the properties relevant to the evaluation of this compound as a potential CO2 capture agent.

| Solvent/System | Key Finding | Reference |

| 3-Piperidinemethanol | Introduction of a hydroxyl group lowered the heat of CO2 absorption significantly compared to piperidine. | researchgate.net |

| 2 m Piperazine / 3 m 4-Hydroxy-1-methylpiperidine | This blend showed more than double the CO2 cyclic capacity and absorption rate of the benchmark 7 m MEA. | nih.gov |

| N-(2-Hydroxyethyl) piperazine (HEPZ) | As a replacement for piperazine (PZ), HEPZ showed 35.2% lower reboiler energy consumption. | mdpi.com |

| MDEA / Piperazine | This blend offers advantages over MEA due to its resistance to thermal and oxidative degradation. | whiterose.ac.uk |

These studies underscore the potential of hydroxyl-functionalized cyclic amines in CO2 capture applications and provide a basis for the computational design and experimental validation of solvents like this compound.

Molecular Docking for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. researcher.lifenih.gov While specific docking studies for this compound are not prominent, the extensive research on other piperidine-containing compounds demonstrates the utility of this method for predicting potential biological activities. researcher.life

The process involves computationally placing the ligand (e.g., this compound) into the binding site of a macromolecular target (e.g., an enzyme or receptor) in various conformations and orientations. A scoring function is then used to estimate the binding energy for each pose, with lower scores typically indicating more favorable binding.

Piperidine is a common scaffold in many biologically active compounds and pharmaceuticals. Molecular docking studies on piperidine derivatives have been used to explore their potential as inhibitors or modulators for a wide range of biological targets. For example:

Sigma Receptors: Piperidine and piperazine-based compounds have been docked into the sigma-1 receptor (S1R) to understand their binding modes and guide the optimization of potent and selective ligands.

Viral Proteins: In the search for therapeutics against COVID-19, a newly synthesized piperidine derivative was evaluated for its inhibitory potential against key SARS-CoV-2 proteins through molecular docking. researcher.life

Cancer Targets: Computational studies have used docking to identify novel piperidine derivatives as potential inhibitors of the p53-HDM2 interaction, a key target in cancer therapy.

The table below presents examples of molecular docking studies on piperidine derivatives, highlighting the target protein and the predicted binding affinity. This illustrates how such a study could be applied to this compound to screen for potential biological activities.

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

| Piperidine/Piperazine derivatives | Sigma-1 Receptor (S1R) | Ki value of 3.2 nM for lead compound | |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Main Protease (Mpro) | -8.1 | researcher.life |

| Novel Piperidine derivatives | Human Double Minute 2 (HDM2) | -6.639 | |

| Methyl β-D-galactopyranoside analogs | SARS-CoV-2 Main Protease (6Y84) | -6.8 to -8.8 |

By performing molecular docking of this compound against a library of known protein structures, researchers could generate hypotheses about its potential pharmacological effects, which could then be prioritized for experimental validation.

Stereostructural Elucidation and Conformational Analysis

The determination of the precise three-dimensional structure of a molecule is fundamental to understanding its chemical and physical properties. For this compound, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are central to elucidating its stereostructure and analyzing its conformational preferences.

A key study utilized one- and two-dimensional NMR experiments to achieve the stereostructural elucidation of this compound in its salt form. researchgate.net Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) allow for the assignment of all proton (¹H) and carbon (¹³C) signals in the molecule's spectrum. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons, providing crucial information about the molecule's conformation and the relative orientation of its substituents.

The piperidine ring in this compound is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. In this conformation, the substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For this compound, several conformational and stereochemical questions arise:

Ring Conformation: The chair form is generally the most stable. However, other conformations like the twist-boat may be accessible, and the energy difference between them can be explored computationally. mdpi.com

Substituent Orientation: Both the N-methyl group and the C2-hydroxymethyl group can be in either an axial or equatorial position. The relative stability of these different arrangements is determined by steric interactions. Typically, bulky substituents prefer the less hindered equatorial position.

Nitrogen Inversion: The tertiary amine can undergo nitrogen inversion, which, combined with ring inversion, allows for the interconversion of different conformers.

Computational studies on N-methyl piperidine have identified both chair and twist structures and have been used to analyze the thermodynamics of their interconversion. mdpi.com For this compound, the conformational equilibrium would be influenced by a combination of steric hindrance from the substituents and potential intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom. The elucidation via NMR, therefore, provides a time-averaged picture of the most populated conformation in solution, which is essential for rationalizing its reactivity and interactions. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of 1-Methyl-2-piperidinemethanol exist, future research will likely focus on developing more efficient, stereoselective, and sustainable pathways. The asymmetric synthesis of substituted piperidines is a significant area of interest in pharmaceutical development. researchgate.net Key areas for exploration include:

Asymmetric Organocatalysis : The use of small chiral organic molecules to catalyze enantioselective transformations has revolutionized chemical synthesis. mdpi.com Future work could focus on developing organocatalytic methods for the direct, enantioselective synthesis of this compound derivatives from achiral precursors, thereby avoiding lengthy synthetic sequences and chiral resolutions.

Biocatalysis : Enzymes offer unparalleled selectivity under mild reaction conditions. Research into employing biocatalysts, such as transaminases or reductase enzymes, could provide highly efficient and environmentally benign routes to optically pure piperidine (B6355638) derivatives. researchgate.net Chemo-enzymatic methods, which combine the advantages of both chemical and biological catalysts, represent a particularly promising strategy. researchgate.net

Continuous Flow Synthesis : Flow chemistry offers advantages in terms of safety, scalability, and reaction control. d-nb.info Developing continuous flow processes for the synthesis of this compound could enable safer handling of reactive intermediates and facilitate large-scale production for industrial applications. This approach has proven effective for other asymmetric reactions, including hydrogenations and aldol (B89426) reactions. d-nb.info

Catalytic Asymmetric Ring Expansion : Innovative strategies, such as the catalytic asymmetric deprotonation and ring expansion of smaller rings like N-Boc pyrrolidine, could provide concise routes to functionalized piperidines. nih.gov Adapting such methodologies could lead to novel and efficient syntheses of this compound and its analogs.

Table 1: Potential Novel Synthetic Approaches

| Methodology | Potential Advantage | Research Focus |

|---|---|---|

| Asymmetric Organocatalysis | High enantioselectivity, metal-free | Development of novel chiral catalysts for direct synthesis |

| Biocatalysis | High stereoselectivity, mild conditions, sustainability | Screening and engineering of enzymes (e.g., transaminases) |

| Continuous Flow Synthesis | Improved safety, scalability, and process control | Optimization of reaction conditions in microreactors |

Development of New Catalytic Applications

The inherent structural features of this compound make it an attractive candidate for development as a ligand or organocatalyst. The presence of a hydroxyl group and a nitrogen atom allows it to function as a bidentate ligand for metal-catalyzed reactions or as a bifunctional organocatalyst.

Future research could investigate its application in:

Asymmetric Transfer Hydrogenation : Chiral amino alcohols are effective catalysts for the asymmetric transfer hydrogenation of ketones and imines. Derivatives of this compound could be synthesized and screened for this purpose.

Aldol and Michael Reactions : As a derivative of piperidine, a common motif in organocatalysis, it could be modified to catalyze classic carbon-carbon bond-forming reactions with high stereocontrol. mdpi.com

[2+2] Cycloadditions : The development of chiral catalysts for cycloaddition reactions is crucial for building complex molecular architectures. rsc.org Novel derivatives of this compound could be explored as ligands for metal complexes that catalyze such transformations.

Advanced Pharmacological Profiling and Target Identification

This compound is a recognized building block in the synthesis of various pharmaceutical agents. It is a reactant for creating selective MCH1R antagonists, human GnRH receptor antagonists, dual vascular endothelial growth factor receptor-2 inhibitors, and brain imaging agents for the CB1 cannabinoid receptor. Its protected form, (S)-1-Boc-2-piperidinemethanol, is a key intermediate for compounds targeting neurological disorders. chemimpex.com

Future translational research should focus on:

High-Throughput Screening : Synthesizing a diverse library of compounds derived from this compound and subjecting them to high-throughput screening against a wide range of biological targets.